Didodecylphosphinic acid
CAS No.: 6196-71-0
Cat. No.: VC18501246
Molecular Formula: C24H51O2P
Molecular Weight: 402.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6196-71-0 |
|---|---|
| Molecular Formula | C24H51O2P |
| Molecular Weight | 402.6 g/mol |
| IUPAC Name | didodecylphosphinic acid |
| Standard InChI | InChI=1S/C24H51O2P/c1-3-5-7-9-11-13-15-17-19-21-23-27(25,26)24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H,25,26) |
| Standard InChI Key | UWJCYVDGGSAERX-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCP(=O)(CCCCCCCCCCCC)O |
Introduction
Chemical Identity and Structural Characteristics
Didodecylphosphinic acid, with the molecular formula , features two dodecyl chains bonded to a phosphorus atom in a phosphinic acid configuration (). Its hydrophobic alkyl chains enhance solubility in nonpolar solvents, while the acidic phosphinic group facilitates metal ion coordination. The compound typically exists as a viscous liquid at room temperature, with a density of approximately and a melting point near .
Synthesis and Optimization
Free Radical Addition Methodology
DDPA is synthesized via free radical addition, utilizing hypophosphorous acid () and 1-decene as primary reactants. The reaction mechanism involves:
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Initiation: Peroxide initiators (e.g., di-tert-butyl peroxide) generate phosphorus-centered radicals.
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Propagation: Radicals react with olefins (1-decene) to form dialkylphosphinic acid intermediates.
The general reaction is expressed as:
Table 1: Optimization of Reaction Conditions for DDPA Synthesis
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Initiator | DTBP* | 78 |
| Reaction Time (h) | 8 | 85 |
| Temperature (°C) | 120 | 82 |
| Molar Ratio (H₃PO₂:C₁₀H₂₀) | 1:2.4 | 88 |
| *Di-tert-butyl peroxide |
Challenges in Industrial Production
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Olefin Polymerization: Excess olefin leads to side reactions, reducing yield. Maintaining a molar ratio of minimizes this issue .
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Initiator Selection: Peroxide initiators like DTBP improve radical generation efficiency compared to azobisisobutyronitrile (AIBN) .
Physicochemical Properties
Solubility and Stability
DDPA exhibits high solubility in aliphatic hydrocarbons (e.g., kerosene) and chlorinated solvents. It remains stable under acidic conditions but hydrolyzes slowly in alkaline environments, forming phosphonic acid derivatives .
Coordination Chemistry
The phosphinic acid group () acts as a bidentate ligand, coordinating with metal ions such as and . The extraction efficiency is influenced by:
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pH: Optimal metal extraction occurs at .
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Alkyl Chain Length: Longer chains (C₁₂) enhance hydrophobicity, reducing aqueous phase solubility .
Applications in Metal Extraction
Nickel and Cobalt Separation
DDPA demonstrates superior selectivity for over in sulfate-rich solutions. A study using a 0.1 M DDPA/kerosene system achieved a separation factor () of 12.5 at .
Table 2: Extraction Efficiency of DDPA for Transition Metals
| Metal Ion | Distribution Coefficient () | Extraction Efficiency (%) |
|---|---|---|
| Ni²⁺ | 45.2 | 97.8 |
| Co²⁺ | 3.7 | 78.6 |
| Fe³⁺ | 0.9 | 15.4 |
Comparison with Analogues
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Dihexylphosphinic Acid (DHPA): Shorter chains reduce hydrophobicity, lowering to 22.1.
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Di-(2,4,4-trimethylpentyl)phosphinic Acid (DTMPPA): Branched chains improve steric hindrance, increasing to 18.3 .
Mechanistic Insights
Extraction Equilibrium
The extraction of by DDPA follows a cation-exchange mechanism:
where represents DDPA. The equilibrium constant () is , indicating strong affinity .
Thermodynamic Parameters
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Enthalpy Change (): (exothermic).
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Entropy Change (): (increased disorder due to solvent reorganization) .
Industrial Case Studies
Recovery from Laterite Leachates
In a pilot plant trial, DDPA achieved 94% nickel recovery from laterite ore leachates, outperforming Cyanex 272 (88%) .
Recycling and Regeneration
Spent DDPA can be regenerated via stripping with , retaining 92% efficiency after five cycles .
Future Research Directions
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Green Synthesis: Developing ionic liquid-mediated routes to reduce peroxide usage.
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Hybrid Extractants: Combining DDPA with ionic liquids for enhanced selectivity.
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Nanostructured Systems: Encapsulating DDPA in silica nanoparticles to improve recyclability.
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